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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cleanliness of wafer surfaces is paramount in semiconductor manufacturing

and various research applications, including the development of sensitive analytical devices.

High-purity tetramethylammonium hydroxide (TMAH) solutions are increasingly utilized in

critical cleaning and stripping processes due to their effectiveness and metal-ion-free nature.

These application notes provide detailed protocols and data for using high-purity TMAH in

wafer cleaning, photoresist stripping, and post-etch residue removal.

Data Presentation: Performance of TMAH-Based
Solutions
The following tables summarize key quantitative data related to the performance of TMAH

solutions in various wafer processing applications.

Table 1: Silicon Etch Rates in TMAH Solutions
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TMAH
Concentration
(wt%)

Temperature
(°C)

Crystal
Orientation

Etch Rate
(µm/min)

Reference

20.0 79.8 (100) Not Specified [1]

20.0 79.8 (110) Not Specified [1]

20.0 79.8 (111) Not Specified [1]

Note: While the source indicates that etch rates vary with orientation and temperature, specific

values were not provided in the snippet. The orientation dependence is similar to that of KOH.

[1]

Table 2: Parameters for Photoresist Removal and Cleaning
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Application
TMAH
Concentration

Co-solvent /
Additive

Temperature
(°C)

Key
Observation

Photoresist

Development
2.38%

Water,

surfactants

Room

Temperature

Standard for MIF

developers.[2]

Photoresist

Stripping
0.1% - 1.0%

N-methyl

pyrrolidone

(NMP)

Not Specified

1% TMAH

causes ~7 nm

CD loss,

negligible at

0.1%.[3]

Photoresist

Stripping
Not Specified

Propylene glycol,

DMSO
Not Specified

Effective for

thick-film

negative

photoresists.[4]

Mask Cleaning 0.5% - 1.0% De-ionized water ~60

Efficient paste

removal from

various metal

surfaces.[5]

Post-DRIE

Residue

Removal

Aqueous

Solution
None specified Not Specified

Effective in

removing AlFx

residue and

passivating

coating.[6]

GaAs Oxide

Removal
2.4% (0.26 N) Water

Room

Temperature

Convenient for

pre-photoresist

adhesion.[7]

Sidewall

Damage Repair
25% Water 85

Repairs sidewall

damage after dry

etching of GaN.

[8]
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The following are detailed protocols for common wafer cleaning applications using high-purity

TMAH solutions.

Protocol 2.1: General Silicon Wafer Cleaning (Modified RCA-1)

This protocol enhances the standard RCA-1 clean by incorporating TMAH to improve particle

removal efficiency.

Materials:

High-purity deionized (DI) water

Ammonium hydroxide (NH₄OH, 27%)

Hydrogen peroxide (H₂O₂, 30%)

High-purity TMAH (e.g., 25% aqueous solution)

Pyrex beakers

Hot plate

Wafer handling tools

Procedure:

Preparation of Cleaning Solution:

In a Pyrex beaker, prepare the modified SC-1 solution with a ratio of DI

water:NH₄OH:H₂O₂ of 5:1:1.

To this solution, add a specific concentration of TMAH. A study suggests that adding

TMAH can alter the pH and improve cleaning performance.[9][10]

Heat the solution to 70 ± 5 °C on a hot plate.[11]

Wafer Immersion:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.nipponsteel.com/en/tech/report/nsc/pdf/8309.pdf
https://www.researchgate.net/publication/290573154_Improvement_of_silicon_wafer_wet_chemical_cleaning_process_by_adding_surfactant_and_chelating_agent
https://www.inrf.uci.edu/wordpress/wp-content/uploads/sop-wet-silicon-solvent-clean.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully immerse the silicon wafers into the heated solution using appropriate wafer

handling tools.

The cleaning duration is typically 10 minutes.[11]

Rinsing and Drying:

Following the cleaning step, transfer the wafers to a DI water rinse bath. A thorough rinse

is critical to remove all traces of the cleaning chemistry.[1]

Finally, dry the wafers using a spin-rinse dryer or by blowing with high-purity nitrogen gas.

[1]

Protocol 2.2: Photoresist Stripping

This protocol is designed for the removal of both positive and negative photoresists.

Materials:

High-purity TMAH solution

N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[2]

Beakers

Heated ultrasonic bath or spray tool[5]

Isopropanol (IPA) for rinsing (optional)

DI water

Procedure:

Stripping Solution Preparation:

Prepare a mixture of NMP and TMAH. The concentration of TMAH can be adjusted based

on the resist type and desired stripping rate. A common starting point is a solution with

0.1% to 1.0% TMAH in NMP.[3] For more robust resists, formulations with glycols and

DMSO can be effective.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.inrf.uci.edu/wordpress/wp-content/uploads/sop-wet-silicon-solvent-clean.pdf
https://www.seas.upenn.edu/~nanosop/documents/Wet-ChemicalEtchingandCleaningofSilicon.pdf
https://www.seas.upenn.edu/~nanosop/documents/Wet-ChemicalEtchingandCleaningofSilicon.pdf
https://www.microchemicals.com/dokumente/application_notes/photoresist_removal.pdf
https://sst.semiconductor-digest.com/2007/04/cleaning-with-aqueous-tmah-an-environmentally-friendly-alternative/
https://www.scribd.com/document/274756621/Removal-of-Post-etch-Photoresist-and-Sidewall-Residues-Using-Organic-Solvent-and-Additive-Combined-With-Physical-Forces
https://patents.google.com/patent/US8114825B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stripping Process:

Immerse the wafers in the stripping solution.

For enhanced efficiency, especially with cross-linked resists, heat the solution to 60-80°C.

[2]

Mechanical agitation, such as ultrasonication or a pressurized spray, can significantly

improve the removal of photoresist residues.[5][12] The typical process time can range

from a few minutes to over 15 minutes depending on the resist.

Rinsing and Drying:

After stripping, rinse the wafers thoroughly with NMP or a suitable solvent to remove

dissolved resist.

Follow with an IPA rinse and then a final rinse with DI water.

Dry the wafers using a nitrogen gun or a spin dryer.

Protocol 2.3: Post-Etch Residue (PER) Removal

This protocol is for cleaning residues remaining after plasma etching processes, such as Deep

Reactive Ion Etching (DRIE).

Materials:

Aqueous high-purity TMAH solution

Acidic solution (e.g., dilute HCl or a commercially formulated acidic rinse)[6]

DI water

Wafer processing tools (e.g., single-wafer spray tool)

Procedure:

TMAH Treatment:
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Contact the substrate with an aqueous TMAH solution. This step helps in stripping any

remaining photoresist mask and dissolving passivating coatings.[6] The concentration and

duration will depend on the nature of the residue.

Acidic Rinse:

Following the TMAH treatment, contact the substrate with an acidic solution. This step is

crucial for removing metal fluoride residues (e.g., AlFx) that may have formed during the

etch process.[6]

Final Rinse and Dry:

Perform a thorough rinse with DI water to remove all cleaning chemicals.

Dry the wafer using standard procedures.

Mandatory Visualizations
Diagram 3.1: Wafer Cleaning Workflow (Modified RCA-1)

Start: Contaminated Wafer
Prepare Modified SC-1

(DI:NH4OH:H2O2 + TMAH)
Heat to 70°C

 Immerse Wafer
(10 minutes)

 DI Water Rinse Spin/Nitrogen Dry End: Clean Wafer 

Click to download full resolution via product page

Caption: Workflow for modified RCA-1 wafer cleaning using TMAH.

Diagram 3.2: Photoresist Stripping Process
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Caption: Process flow for photoresist stripping with TMAH solutions.
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Diagram 3.3: Post-Etch Residue Removal Logic

Post-Etch Wafer

TMAH Treatment

Strips remaining photoresist Dissolves passivating layers

Acidic Rinse

Removes metal fluoride residues (AlFx)

DI Water Rinse

Neutralizes and removes cleaning agents

Residue-Free Wafer

Click to download full resolution via product page

Caption: Logical steps for post-etch residue removal using TMAH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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